1,6-Diphenylhexane

Overview

Description

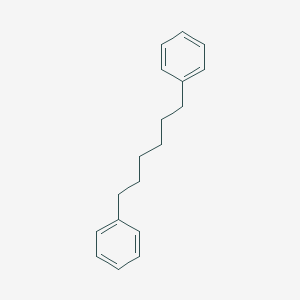

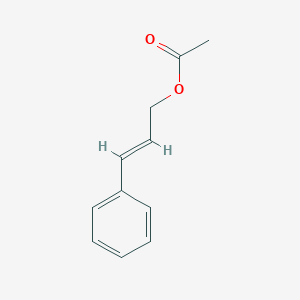

1,6-Diphenylhexane is a chemical compound with the molecular formula C18H22. It has an average mass of 238.367 Da and a monoisotopic mass of 238.172150 Da .

Molecular Structure Analysis

This compound contains a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 367.1±12.0 °C at 760 mmHg, and a flash point of 190.0±10.3 °C. It has a molar refractivity of 78.8±0.3 cm³, and a molar volume of 249.0±3.0 cm³ .Scientific Research Applications

Lymphocyte Membrane Fluidity in Rheumatoid Arthritis : A study using fluorescence polarisation of 1,6-diphenyl-1,3,5-hexatriene revealed changes in lymphocyte membrane fluidity in patients with rheumatoid arthritis, suggesting its potential involvement in the disease's pathogenesis (Beccerica et al., 1988).

Organic Chemistry Reactions : In organic chemistry, 1,6-diphenylhexane-1,3,4,6-tetraone was used in reactions with p-toluidine and benzaldehyde, showcasing its role in synthesizing complex organic compounds (Mukovoz et al., 2016).

Triplet States in Chemistry : Time-resolved EPR spectroscopy of 1,6-diphenylhexatriyne, a related compound, provided insights into the electronic and molecular structures of α,ω-diphenylpolyynes in their lowest excited triplet states (Nagano et al., 1999).

Matrix for MALDI MS Imaging in Brain Tissues : 1,6-Diphenyl-1,3,5-hexatriene was utilized as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging of fatty acids, phospholipids, and sulfatides in brain tissues (Ibrahim et al., 2017).

Membrane Perturbation by Drugs : This compound was used as a fluorescent probe to study the dynamical and structural properties of lipid bilayers and cellular membranes, especially in the context of drug-induced perturbations (Poojari et al., 2019).

Photoprocesses in α-Diketones : The Norrish II photoreactions of compounds like this compound-3,4-dione were explored in different media, providing insights into the influence of solvent order on solute conformational lability (Nerbonne & Weiss, 1979).

Hydrogen Abstraction Studies : this compound was used in studies investigating hydrogen abstraction from α,ω-diphenylalkanes, demonstrating its importance in understanding steric and complexation factors in chemical reactions (Newkirk et al., 1972).

Rotational Mobility in Liposomes : Fluorescence emission anisotropy measurements of diphenylhexatriene in liposomes, including studies on the effect of cholesterol, provided crucial information about the fluidity of bilayer membranes (Veatch & Stryer, 1977).

Spectroscopic Properties in Solvents : Research on the spectroscopic properties of 1,6-diphenyl-1,3,5-hexatriene derivatives, including their absorption-fluorescence spectra and quantum yields, offered insights into their fluorescence probing properties (Pistolis & Malliaris, 1998).

Dehydrogenation in Rhodium and Iridium Complexes : This compound was explored in the context of dehydrogenation reactions catalyzed by rhodium(I) and iridium(I) complexes, adding to the understanding of organometallic chemistry (Clark, 1977).

Mechanism of Action

Target of Action

1,6-Diphenylhexane is a complex organic compound with the molecular formula C18H22 One study suggests that it may interact with a protein called snt2 .

Mode of Action

It has been suggested that this compound-1,3,4,6-tetrone shows a high docking energy against the target protein snt2, which may result in the downregulation of the protein’s expression .

Pharmacokinetics

Its molecular weight is 23837 , which may influence its absorption and distribution in the body

Result of Action

It has been suggested that it may downregulate the expression of the protein snt2 .

Action Environment

Factors such as temperature and ph often play a role in the action of organic compounds .

properties

IUPAC Name |

6-phenylhexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPMIRVCZNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148717 | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1087-49-6 | |

| Record name | 1,6-Diphenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 1,6-diphenylhexane?

A1: this compound is an alkane with two phenyl groups attached to the terminal carbons of a six-carbon chain.

- Spectroscopic Data: While specific data depends on the isomer and experimental conditions, studies have investigated the gas-phase protonation of this compound using FT-ICR mass spectrometry. []

Q2: How does the structure of this compound relate to its gas-phase basicity?

A2: Research shows that the gas-phase basicity (GB) of this compound is higher than toluene due to increased polarizability. [] Interestingly, the GB of α,ω-diphenylalkanes, including this compound, varies with the length of the methylene chain connecting the phenyl rings. This difference is attributed to intramolecular solvation of the protonated phenyl ring by the neutral one, enabled by specific conformations of the linking chain. []

Q3: Has this compound been used in the synthesis of any significant pharmaceutical compounds?

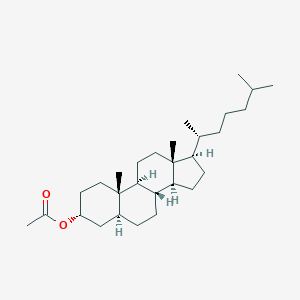

A3: Yes, derivatives of this compound are crucial building blocks for synthesizing HIV protease inhibitors. For instance, (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane serves as a key intermediate in the synthesis of lopinavir, a medication used to treat HIV. [, ]

Q4: Can you elaborate on the synthesis of (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane?

A4: Several methods have been explored for the synthesis of this important intermediate. One approach utilizes L-phenylalanine as the starting material, subjecting it to N,O-benzylation, cyanidation, Grignard reaction, and reduction to yield the desired compound. [] Another method involves a multi-step process starting with the protection of L-phenylalanine with benzyl chloride, followed by reactions with acetonitrile and benzylmagnesium chloride, and finally, reduction with sodium borohydride. []

Q5: What is the significance of the (2S,3S,5S)-stereochemistry in these pharmaceutical applications?

A5: The (2S,3S,5S)-stereoisomer of the diamino alcohol is crucial for the biological activity of HIV protease inhibitors like lopinavir. This specific stereoisomer exhibits optimal binding affinity to the active site of the HIV protease enzyme, allowing it to effectively inhibit viral replication. [, ]

Q6: Have there been any studies exploring modifications to the this compound core for improved drug efficacy?

A6: Yes, researchers have explored incorporating carbazole into the core structure of ritonavir, another HIV protease inhibitor, by modifying the (2S, 3S, 5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenylhexane moiety. This modification aimed to improve the drug's solubility and potentially enhance its pharmacokinetic properties. []

Q7: Are there any studies focusing on the environmental impact of this compound and its derivatives?

A7: While the provided research focuses on the synthesis and applications of this compound and its derivatives, information regarding their environmental impact or degradation pathways is limited. Further research is needed to assess their potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.

Q8: How do ordered media like liquid crystals influence the photochemistry of diketone derivatives of this compound?

A8: Studies utilizing liquid crystals as solvents have investigated the Norrish Type II photoreactions of this compound-3,4-dione. [] Results indicate that the quantum yield for the disappearance of this diketone is influenced by both temperature and the order of the surrounding media. Interestingly, the quantum yield ratio for its disappearance in cholesteric mesophases and hexane is less than one, suggesting an impact of solvent order on the solute's conformational flexibility. []

Q9: Have there been investigations into the crystal structure of this compound derivatives?

A9: Yes, the crystal structure of this compound-1,3,4,6-tetrone has been determined. [] This research builds upon previous studies investigating the crystal structure of 1,3,5-triketone derivatives and employs techniques like NMR, IR, and mass spectrometry to explore the equilibrium between their keto and enol forms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]decane](/img/structure/B86366.png)

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)